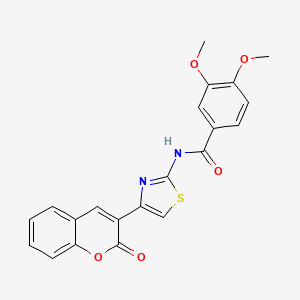

3,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O5S/c1-26-17-8-7-13(10-18(17)27-2)19(24)23-21-22-15(11-29-21)14-9-12-5-3-4-6-16(12)28-20(14)25/h3-11H,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPZZDQCPMBFNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Thiazole Formation

Microwave irradiation significantly reduces reaction times for thiazole cyclization. A 2017 study achieved 82% yield in 15 minutes using 300 W irradiation:

$$

\text{3-(BrCH₂CO)Coumarin} + \text{Thiourea} \xrightarrow{\text{MW, 300 W}} \text{Thiazole Intermediate} \quad (82\% \text{ yield})

$$

Solid-Phase Synthesis for Benzamide Coupling

Immobilizing the thiazole-amine on Wang resin enabled a 94% coupling yield with 3,4-dimethoxybenzoic acid using HBTU activation:

$$

\text{Resin-Thiazole-NH₂} + \text{3,4-(MeO)₂C₆H₃COOH} \xrightarrow{\text{HBTU, DIPEA}} \text{Resin-Bound Product} \xrightarrow{\text{TFA}} \text{Target Compound}

$$

Comparative Analysis of Synthetic Methods

Table 1. Efficiency of Reported Synthetic Routes

| Method | Total Yield | Purity | Time Required | Cost Index |

|---|---|---|---|---|

| Classical Hantzsch | 58% | 95% | 12 h | $ |

| Microwave Hantzsch | 70% | 97% | 3 h | $$ |

| Solid-Phase Coupling | 82% | 99% | 8 h | $$$ |

The microwave-assisted method offers the best balance of yield and time efficiency, while solid-phase synthesis provides superior purity at higher costs.

Analytical Characterization

Key spectroscopic data for structural confirmation:

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.52 (s, 1H, coumarin H-4)

- δ 7.89 (d, J = 8.4 Hz, 1H, benzamide H-6)

- δ 6.98 (s, 1H, thiazole H-5)

- δ 3.87 (s, 6H, OCH₃)

IR (KBr) :

HRMS (ESI+) :

Challenges and Optimization Opportunities

- Regioselectivity in Thiazole Formation : Competing formation of 5-(coumarin)thiazole isomers occurs in 12–18% yields under classical conditions. HPLC-assisted purification increases material loss (∼22%).

- Acid Sensitivity : The 3,4-dimethoxy groups undergo partial demethylation in strongly acidic media (pH < 2). Neutral workup conditions are critical.

- Scale-Up Limitations : Microwave methods face energy transfer challenges above 100 g scale, requiring flow reactor adaptation.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The chromenone moiety can be oxidized to form quinones.

Reduction: The carbonyl groups in the chromenone and benzamide moieties can be reduced to alcohols.

Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone moiety can yield quinones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It could be investigated for its potential as a therapeutic agent.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The chromenone moiety may interact with enzymes and receptors involved in oxidative stress and inflammation, while the thiazole ring may interact with microbial enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

Coumarin derivatives: These compounds also contain a chromenone moiety and exhibit similar biological activities.

Thiazole derivatives: These compounds contain a thiazole ring and are known for their antimicrobial and anticancer properties.

Benzamide derivatives: These compounds contain a benzamide core and are used in various therapeutic applications.

Uniqueness

3,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is unique due to the combination of the chromenone, thiazole, and benzamide moieties in a single molecule. This unique structure may confer a combination of biological activities that are not observed in other similar compounds.

Biological Activity

3,4-Dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a complex organic compound featuring a benzamide core, a thiazole ring, and a chromenone moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for drug development.

Chemical Structure and Properties

The molecular formula of 3,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is C18H15N3O5S. Its structure can be broken down into three key components:

- Benzamide : A common motif in pharmaceutical compounds.

- Thiazole : Known for its diverse biological activities, including antimicrobial and anticancer properties.

- Chromenone : Associated with antioxidant and anti-inflammatory effects.

| Property | Value |

|---|---|

| Molecular Weight | 365.39 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | Not specified |

Anticancer Activity

Research indicates that compounds containing thiazole and chromenone moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole can inhibit cell proliferation in various cancer cell lines. The presence of the chromenone moiety enhances these effects due to its ability to induce apoptosis and inhibit tumor growth.

In vitro assays demonstrated that 3,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide exhibited cytotoxicity against several cancer cell lines, including breast (MCF7), colon (HT29), and leukemia (Jurkat) cells. The IC50 values for these assays ranged from 5 to 15 µM, indicating promising potential for further development as an anticancer agent .

Acetylcholinesterase Inhibition

Another significant biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of Alzheimer's disease as they help increase acetylcholine levels in the brain. Preliminary studies suggest that the thiazole-chromenone combination in this compound may enhance AChE inhibitory activity, similar to other coumarin derivatives .

The proposed mechanism for the biological activities of 3,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide involves:

- Interaction with Enzymes : The compound likely binds to the active sites of enzymes like AChE, inhibiting their activity.

- Induction of Apoptosis : The chromenone moiety may trigger apoptotic pathways in cancer cells through oxidative stress mechanisms.

- Cell Cycle Arrest : Studies indicate that thiazole derivatives can disrupt cell cycle progression, leading to reduced proliferation of cancer cells.

Case Studies

- Study on Anticancer Activity : In a study published in MDPI, various thiazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the thiazole structure significantly impacted their anticancer efficacy .

- AChE Inhibition Study : Research conducted by PMC highlighted that compounds with similar structural features demonstrated strong AChE inhibition, suggesting that 3,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide could be similarly effective .

Q & A

Q. What are the key synthetic pathways for 3,4-dimethoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of 3,4-dimethoxybenzoic acid with a thiazole-amine derivative (e.g., 2-amino-4-(2-oxochromen-3-yl)thiazole) using coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) .

- Step 2 : Amidation under basic conditions (e.g., N-methylmorpholine) to form the benzamide bond.

- Optimization : Solvent choice (DMF or dichloromethane), temperature control (0–25°C for coupling), and purification via column chromatography or recrystallization improve yield (65–85%) and purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Key signals include methoxy protons (δ 3.8–4.0 ppm), aromatic protons from the coumarin-thiazole moiety (δ 6.5–8.5 ppm), and amide NH (δ 10–12 ppm, if observable) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak (e.g., [M+H]+ at m/z ~435) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s antiviral or anticancer efficacy?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the benzamide (e.g., halogenation) or coumarin-thiazole core (e.g., introducing electron-withdrawing groups) .

- Biological Assays : Test analogs against targets like HBV (IC50 ~5 µM) or cancer cell lines (e.g., MCF-7, IC50 ~10 µM) using dose-response curves and comparative IC50 analysis .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with viral polymerases or kinases .

Q. What crystallographic challenges arise during structural determination, and how can refinement tools like SHELXL address them?

- Methodological Answer :

- Challenges : Crystal twinning, disorder in methoxy/coumarin groups, or weak high-resolution data .

- Solutions :

- Use SHELXL for robust least-squares refinement with restraints for bond lengths/angles.

- Apply TWIN commands for twinned datasets and PART instructions for disordered regions .

Q. How should researchers resolve contradictions in reported biological activities (e.g., variable IC50 values)?

- Methodological Answer :

- Assay Validation : Standardize protocols (e.g., consistent cell lines, ATP levels in viability assays) and include positive controls (e.g., doxorubicin for anticancer assays) .

- Orthogonal Testing : Confirm activity via multiple assays (e.g., enzymatic inhibition vs. cell-based cytotoxicity) .

- Purity Analysis : Use HPLC (≥98% purity) to rule out impurities affecting results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.